molecular formula C6H12O3 B13619413 1,1-Dimethoxybut-3-en-2-ol

1,1-Dimethoxybut-3-en-2-ol

Cat. No.: B13619413
M. Wt: 132.16 g/mol
InChI Key: KJOFBUHHSFLXAJ-UHFFFAOYSA-N
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Description

1,1-Dimethoxybut-3-en-2-ol is an organic compound with the molecular formula C6H12O3 It is a hydroxyacetal, which means it contains both hydroxyl and acetal functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethoxybut-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with trimethyl orthoformate in the presence of a base such as sodium hydroxide. The reaction is typically carried out at low temperatures to ensure high yields and selectivity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance efficiency and reduce costs. Enzymatic resolution is one such method, where lipases are used to selectively acylate or hydrolyze the compound, providing high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxybut-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Dimethoxybut-3-en-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-dimethoxybut-3-en-2-ol involves its interaction with various molecular targets and pathways. For example, in enzymatic reactions, the compound can act as a substrate for lipases, leading to selective acylation or hydrolysis. The presence of both hydroxyl and acetal groups allows it to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethoxybut-3-en-2-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions.

Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

1,1-dimethoxybut-3-en-2-ol

InChI

InChI=1S/C6H12O3/c1-4-5(7)6(8-2)9-3/h4-7H,1H2,2-3H3

InChI Key

KJOFBUHHSFLXAJ-UHFFFAOYSA-N

Canonical SMILES

COC(C(C=C)O)OC

Origin of Product

United States

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